molecular formula C16H19NO4 B1149837 Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 146726-10-5

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1149837
CAS No.: 146726-10-5
M. Wt: 289.331
InChI Key: XIDIYCYNFZXXRZ-OCZCAGDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[310]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes a carbobenzyloxy (Cbz) protecting group

Scientific Research Applications

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate azabicyclohexane precursor.

    Protection: The amino group is protected using the carbobenzyloxy (Cbz) group.

    Esterification: The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester or protected amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The carbobenzyloxy group protects the amine, allowing selective reactions at other sites. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
  • Ethyl (1S,5R,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate
  • (1R,3s,5S)-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid

Uniqueness

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry and the presence of the carbobenzyloxy protecting group. This combination of features makes it particularly useful in selective synthetic applications and in the study of stereochemical effects in biological systems.

Properties

IUPAC Name

3-O-benzyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-15(18)14-12-8-17(9-13(12)14)16(19)21-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEJHXZQYANNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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